

# Application Notes and Protocols for the Chemical Synthesis of n-Oleoyl Serinol

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## Compound of Interest

Compound Name: *n*-Oleoyl serinol

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This document provides a detailed protocol for the chemical synthesis of **n-Oleoyl serinol**, a ceramide analog with significant biological activities, including the potential to prevent teratoma formation in stem cell therapy and induce apoptosis in cancer cells.[1][2] The synthesis involves the N-acylation of serinol with oleoyl chloride.

## Chemical Properties and Data

Property	Value	Reference
Molecular Formula	C21H41NO3	[3]
Molecular Weight	355.56 g/mol	[3]
CAS Number	72809-08-6	[3]
Appearance	Colorless solid	
Synonyms	N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide, 2-(oleamido)propane-1,3-diol, N-(2-hydroxy-1-(hydroxymethyl)ethyl)-oleoylamide	

# Experimental Protocol: Synthesis of n-Oleoyl Serinol

This protocol is based on the general principles of N-acylation of amino alcohols, a standard method for preparing N-acyl amino acids. The reaction involves the coupling of oleoyl chloride with serinol.

## Materials and Reagents:

- Oleic acid ( $\geq 99\%$ )
- Thionyl chloride ( $\text{SOCl}_2$ ,  $\geq 99\%$ )
- Serinol (2-amino-1,3-propanediol,  $\geq 98\%$ )
- Triethylamine (TEA,  $\geq 99\%$ )
- Dichloromethane (DCM, anhydrous,  $\geq 99.8\%$ )
- Methanol (MeOH, anhydrous,  $\geq 99.8\%$ )
- Silica gel for column chromatography
- Ethyl acetate (EtOAc, HPLC grade)
- Hexane (HPLC grade)
- Standard laboratory glassware and equipment (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, rotary evaporator)

## Procedure:

### Part 1: Preparation of Oleoyl Chloride

- In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
- Add oleic acid (1.0 equivalent) to the dropping funnel.

- Add thionyl chloride (1.2 equivalents) to the reaction flask and begin gentle reflux.
- Slowly add the oleic acid from the dropping funnel to the refluxing thionyl chloride over a period of 30-40 minutes.
- After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of gas (HCl and SO<sub>2</sub>) evolution.
- Remove the excess thionyl chloride by distillation under reduced pressure. The crude oleoyl chloride, a pungent-smelling liquid, can be used directly in the next step or purified by vacuum distillation. A yield of 97-99% for the crude product can be expected.

#### Part 2: N-acylation of Serinol

- Dissolve serinol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The triethylamine acts as a base to neutralize the HCl byproduct.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of oleoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the serinol solution dropwise over 30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

#### Part 3: Work-up and Purification

- Once the reaction is complete, quench the reaction by adding a small amount of water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford **n-Oleoyl serinol**. An approximate yield of 80% can be anticipated for this step.

Characterization:

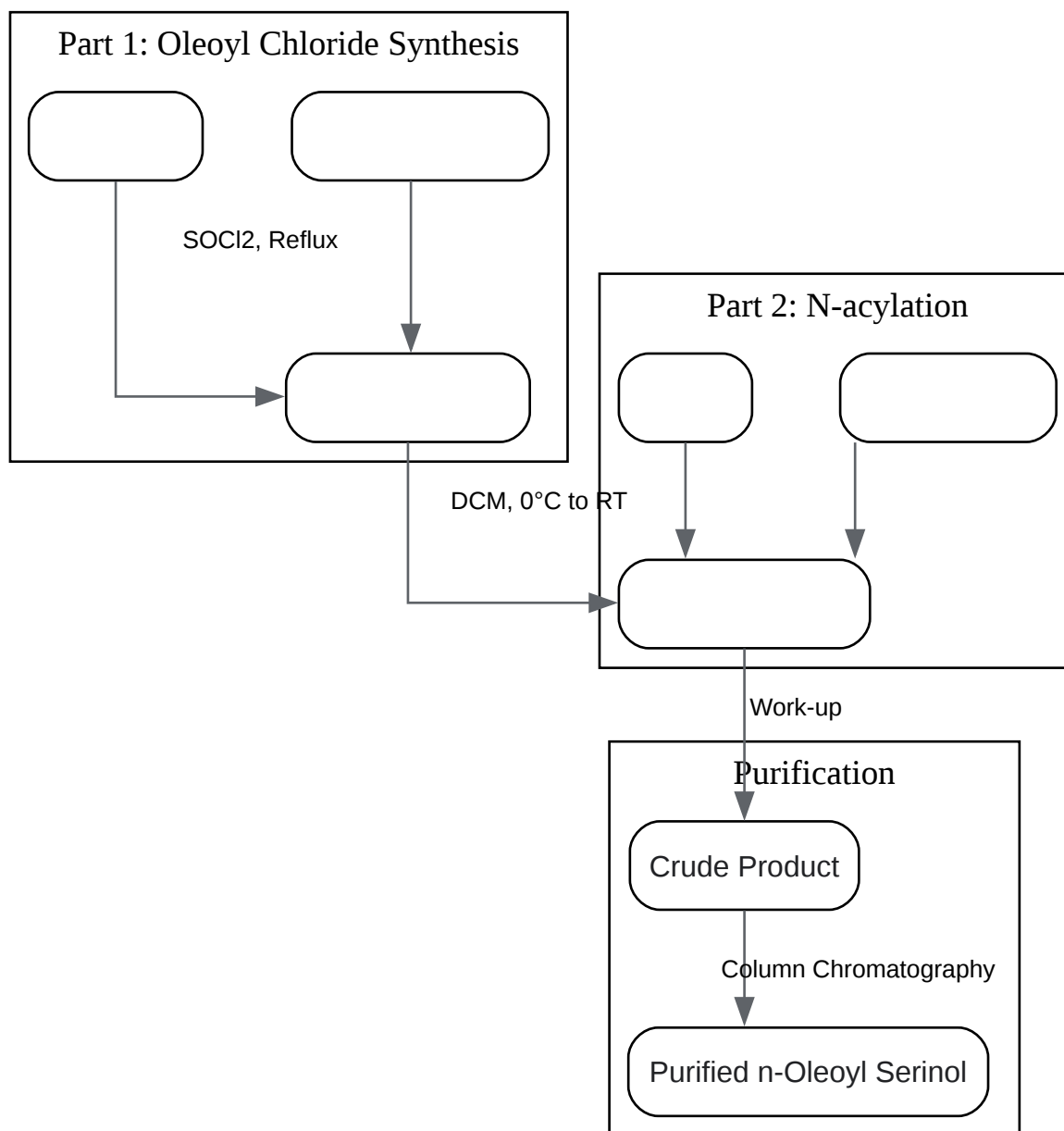
The final product should be characterized by:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy to confirm the chemical structure.
- Mass spectrometry to verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC) to determine purity.

## Visualization of Synthesis and Biological Pathways

### Synthesis Workflow

The synthesis of **n-Oleoyl serinol** follows a two-step process: the conversion of oleic acid to its more reactive acid chloride derivative, followed by the amidation reaction with serinol.

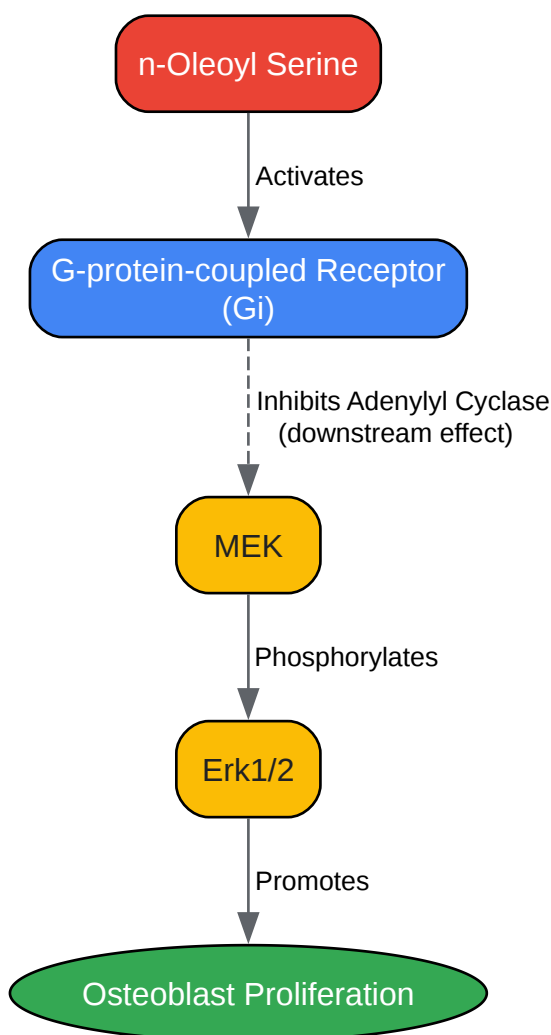


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Caption: Chemical synthesis workflow for **n-Oleoyl serinol**.

### Signaling Pathway

N-oleoyl amides, such as **n-Oleoyl serinol** and the closely related N-oleoyl-L-serine, have been shown to influence cellular signaling pathways. For instance, N-oleoyl-L-serine activates osteoblast proliferation through a Gi-protein-coupled receptor and the subsequent phosphorylation of Erk1/2.



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Caption: Signaling pathway of N-oleoyl serine in osteoblasts.

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- 3. Oleoyl Serinol | CAS#:72809-08-6 | Chemsrsrc [chemsrc.com]
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